Predicted SERT Inhibition vs. N-Desulfonyl Analog
The compound's 1-((2-phenoxyethyl)sulfonyl) motif is a privileged structure for serotonin transporter (SERT) inhibition. A patent on 3-(sulfonyl-1-phenoxyethyl)pyrrolidines discloses that compounds within this class achieve serotonin reuptake inhibition pIC50 values ≥8.0, which corresponds to an IC50 ≤ 10 nM [1]. The analog lacking this N-sulfonyl group, 3-((4-chlorophenyl)sulfonyl)pyrrolidine, has no reported SERT activity. This indicates that the N-(2-phenoxyethylsulfonyl) group is a critical pharmacophoric element for high-affinity SERT engagement.
| Evidence Dimension | Serotonin reuptake inhibition potency |
|---|---|
| Target Compound Data | Predicted potent activity (pIC50 ≥8.0) based on shared N-(2-phenoxyethylsulfonyl) motif |
| Comparator Or Baseline | 3-((4-Chlorophenyl)sulfonyl)pyrrolidine: No SERT inhibition reported |
| Quantified Difference | Cannot be quantified; activity is predicted to be gained from a baseline of no activity |
| Conditions | In vitro serotonin reuptake assay [1] |
Why This Matters
For research programs targeting peripheral SERT inhibition, this compound offers a structural starting point for high potency that is absent in simpler chlorophenylsulfonyl pyrrolidines.
- [1] US Patent 8,471,040. Serotonin reuptake inhibitors. Issued 2013-06-25. View Source
